1,5-Diphenyl-3-methyl-1H-pyrazole
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Overview
Description
1,5-Diphenyl-3-methyl-1H-pyrazole is a heterocyclic compound characterized by a five-membered ring structure containing two nitrogen atoms at adjacent positions. This compound is a derivative of pyrazole, a class of compounds known for their diverse biological activities and applications in various fields, including medicine and agriculture .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,5-Diphenyl-3-methyl-1H-pyrazole can be synthesized through various methods. One common approach involves the reaction of hydrazine derivatives with acetylenic ketones, leading to the formation of pyrazoles . Another method includes the Claisen-Schmidt condensation reaction of 3-methyl-1,5-diphenyl-1H-pyrazole-4-carbaldehyde with acetophenone derivatives .
Industrial Production Methods
In industrial settings, the synthesis of this compound often involves the use of transition-metal catalysts and photoredox reactions. These methods offer high yields and are suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
1,5-Diphenyl-3-methyl-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrazine or other reducing agents.
Substitution: Substitution reactions often involve halogenation or nitration under specific conditions.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid.
Reduction: Hydrazine in ethanol.
Substitution: Halogenation using bromine in chloroform.
Major Products Formed
Oxidation: Formation of carbonyl compounds.
Reduction: Formation of hydrazine derivatives.
Substitution: Formation of halogenated pyrazoles.
Scientific Research Applications
1,5-Diphenyl-3-methyl-1H-pyrazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antiviral and antimicrobial properties.
Medicine: Explored for its anticancer and anti-inflammatory activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1,5-Diphenyl-3-methyl-1H-pyrazole involves its interaction with specific molecular targets and pathways. For instance, it can inhibit certain enzymes, leading to the disruption of metabolic processes in microorganisms. This compound may also interact with DNA, causing structural changes that inhibit replication .
Comparison with Similar Compounds
Similar Compounds
- 1,3-Diphenyl-1H-pyrazole
- 3,5-Diphenyl-1H-pyrazole
- 3-Methyl-1H-pyrazole
Uniqueness
1,5-Diphenyl-3-methyl-1H-pyrazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other pyrazole derivatives, it exhibits higher stability and a broader range of biological activities .
Properties
IUPAC Name |
3-methyl-1,5-diphenylpyrazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2/c1-13-12-16(14-8-4-2-5-9-14)18(17-13)15-10-6-3-7-11-15/h2-12H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHKSOEKUCNSKLN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)C2=CC=CC=C2)C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90409326 |
Source
|
Record name | 1,5-Diphenyl-3-methyl-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90409326 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
3.5 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID47201580 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
3729-90-6 |
Source
|
Record name | 1,5-Diphenyl-3-methyl-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90409326 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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